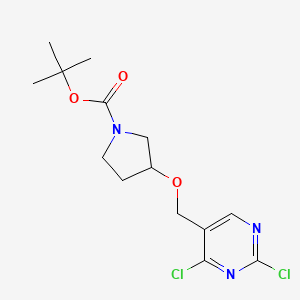
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichloropyrimidine moiety: This step involves the reaction of the pyrrolidine derivative with 2,4-dichloropyrimidine under suitable conditions.
Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution reactions: Products will depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.
Biological studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical biology: It is used in the design of probes for studying biological pathways.
Industrial applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The dichloropyrimidine moiety can participate in hydrogen bonding and hydrophobic interactions with the target protein, while the pyrrolidine ring can enhance binding affinity through its conformational flexibility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate is unique due to the presence of the dichloropyrimidine moiety, which imparts specific biological activities and chemical reactivity. The combination of the pyrrolidine ring and the tert-butyl ester group further enhances its potential as a versatile intermediate in the synthesis of bioactive compounds.
Propriétés
Formule moléculaire |
C14H19Cl2N3O3 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19Cl2N3O3/c1-14(2,3)22-13(20)19-5-4-10(7-19)21-8-9-6-17-12(16)18-11(9)15/h6,10H,4-5,7-8H2,1-3H3 |
Clé InChI |
FTOVQJVVKOPHKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
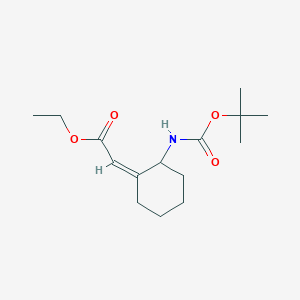
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
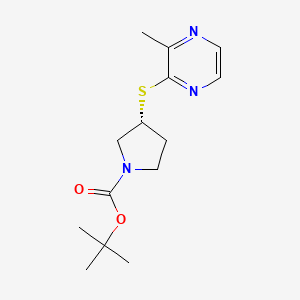
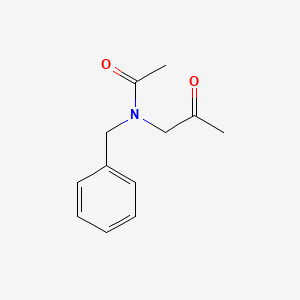


![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
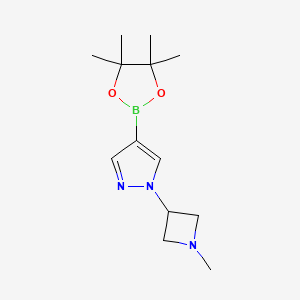
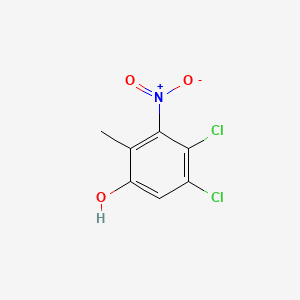
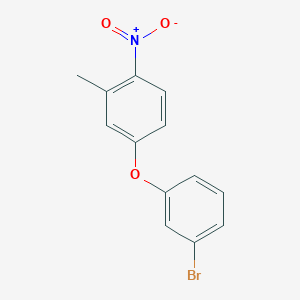
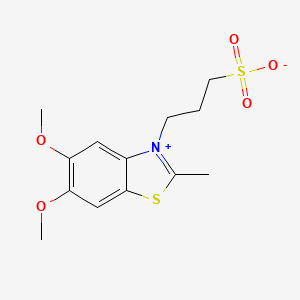
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
